molecular formula C11H9N9 B11082206 (Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine

(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine

Cat. No.: B11082206
M. Wt: 267.25 g/mol
InChI Key: XGVWPMUGGZYFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine is a complex organic compound that combines the structural features of benzotriazole and tetrazolopyridazine. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique combination of these two heterocyclic systems imparts distinct chemical and physical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzotriazole derivatives, followed by the introduction of the tetrazolopyridazine moiety. The key steps include:

    Formation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate alkylating agent, such as chloromethyl methyl ether, under basic conditions to form benzotriazol-1-ylmethyl chloride.

    Cyclization to Tetrazolopyridazine: The benzotriazol-1-ylmethyl chloride is then reacted with a suitable hydrazine derivative to form the tetrazolopyridazine ring system. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also critical components of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are carried out at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine has a broad spectrum of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The tetrazolopyridazine moiety is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds such as benzotriazole and its alkylated derivatives share structural similarities but lack the tetrazolopyridazine moiety.

    Tetrazolopyridazine Compounds: Other tetrazolopyridazine derivatives, which may have different substituents, offer a basis for comparison.

Uniqueness

(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine is unique due to the combination of benzotriazole and tetrazolopyridazine structures, which imparts distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C11H9N9

Molecular Weight

267.25 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C11H9N9/c1-2-4-9-8(3-1)13-17-19(9)7-12-10-5-6-11-14-16-18-20(11)15-10/h1-6H,7H2,(H,12,15)

InChI Key

XGVWPMUGGZYFBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.